BenchChemオンラインストアへようこそ!

1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Chemical Identity Quality Control Procurement Verification

1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic N-sulfonylpiperidine derivative bearing a 2-fluorobenzenesulfonyl group at the piperidine nitrogen and a 3-methoxypyrrolidin-1-yl substituent at the piperidine 4-position (molecular formula C₁₆H₂₃FN₂O₃S; MW 342.43 g/mol). The compound belongs to a broader structural class of sulfonylpiperidine–pyrrolidine hybrids that have been explored in patent literature as N-type calcium channel blockers , antibacterial thymidylate kinase (TMK) inhibitors , and VEGFR-2 kinase inhibitors.

Molecular Formula C16H23FN2O3S
Molecular Weight 342.43
CAS No. 2320382-45-2
Cat. No. B2818000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
CAS2320382-45-2
Molecular FormulaC16H23FN2O3S
Molecular Weight342.43
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H23FN2O3S/c1-22-14-8-9-18(12-14)13-6-10-19(11-7-13)23(20,21)16-5-3-2-4-15(16)17/h2-5,13-14H,6-12H2,1H3
InChIKeyWFKLANSACNAXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320382-45-2): Structural Classification and Availability Context for Procurement Assessment


1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic N-sulfonylpiperidine derivative bearing a 2-fluorobenzenesulfonyl group at the piperidine nitrogen and a 3-methoxypyrrolidin-1-yl substituent at the piperidine 4-position (molecular formula C₁₆H₂₃FN₂O₃S; MW 342.43 g/mol) [1]. The compound belongs to a broader structural class of sulfonylpiperidine–pyrrolidine hybrids that have been explored in patent literature as N-type calcium channel blockers [2], antibacterial thymidylate kinase (TMK) inhibitors [3], and VEGFR-2 kinase inhibitors [4]. However, the specific compound with CAS 2320382-45-2 has no identified primary research publications reporting its own quantitative pharmacological or ADMET data; its characterization is limited to vendor-supplied identity and purity specifications. Potential procurers should recognize that any selection rationale for this compound over close analogs must currently rely on structural inference from related series rather than direct comparative performance data.

Why 1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine Cannot Be Interchanged with Structurally Similar Sulfonylpiperidines: Key Structural Variability Points


Within the 4-(3-methoxypyrrolidin-1-yl)piperidine scaffold, the identity of the N-sulfonyl aryl group dictates critical molecular properties—lipophilicity (clogP), polar surface area, metabolic stability, and target complementarity—that are not interchangeable between analogs [1]. The 2-fluorobenzenesulfonyl substituent in CAS 2320382-45-2 introduces a distinct ortho-fluoro electronic effect and steric profile compared to the 4-chlorophenyl, 4-tolyl, 4-fluoro-[1,1'-biphenyl], or naphthyl-sulfonyl variants cataloged in the same compound family [2]. Published structure–activity relationship (SAR) data on structurally related N-sulfonylpiperidine VEGFR-2 inhibitors demonstrate that even a para- to ortho-fluoro shift on the phenylsulfonyl ring can produce statistically significant differences in IC₅₀ values (p < 0.05) for both enzymatic inhibition and cellular anti-proliferative activity [3]. Consequently, generic substitution of CAS 2320382-45-2 with another sulfonylpiperidine bearing a different aryl group—without direct comparative binding, functional, or ADME data—carries a substantive risk of altered potency, selectivity, and pharmacokinetic behavior, undermining experimental reproducibility in any research program requiring this specific chemotype.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320382-45-2): Available Data and Critical Gaps


Structural Identity Confirmation: InChIKey and Molecular Descriptor Differentiation from Closest Analogs

The target compound is unambiguously defined by its InChIKey WFKLANSACNAXKD-UHFFFAOYSA-N and molecular formula C₁₆H₂₃FN₂O₃S (exact mass 342.1413 g/mol) [1]. This distinguishes it from the closest cataloged structural analogs: 4-(3-methoxypyrrolidin-1-yl)-1-tosylpiperidine (C₁₇H₂₆N₂O₃S, MW 338.46; differs by a CH₃ group replacing F), 1-((4-chlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (C₁₆H₂₃ClN₂O₃S, MW 358.88; Cl replaces F), and 1-((4-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (C₂₂H₂₇FN₂O₃S, MW 418.52; extended biphenyl system) [2]. The ortho-fluorine on the benzenesulfonyl group confers a unique electronic environment: computed XLogP3 of 2.44 versus approximately 2.0–2.2 for the des-fluoro and para-chloro analogs, and a TPSA of 66.48 Ų [1]. These physicochemical differences are quantifiable and reproducible via HPLC-MS identity testing but do not constitute pharmacological differentiation evidence.

Chemical Identity Quality Control Procurement Verification

Class-Level Target Engagement Hypothesis: N-Sulfonylpiperidines as VEGFR-2 Inhibitors

No VEGFR-2 inhibition data exist for CAS 2320382-45-2 specifically. However, a 2024 study by Elgammal et al. on a panel of N-sulfonylpiperidine derivatives provides the closest class-level benchmark [1]. The most potent compound in that series (compound 8) exhibited VEGFR-2 enzymatic IC₅₀ = 0.0554 μM, which was comparable to sorafenib (IC₅₀ = 0.0416 μM), and anti-proliferative IC₅₀ values of 3.94 μM (HCT-116), 3.76 μM (HepG-2), and 4.43 μM (MCF-7), comparable to vinblastine (IC₅₀ = 3.21, 7.35, and 5.21 μM respectively) and doxorubicin (IC₅₀ = 6.74, 5.21, and 5.43 μM) [1]. Critically, the study demonstrates that the identity and substitution pattern of the N-sulfonyl aryl group is a primary determinant of VEGFR-2 inhibitory potency, with IC₅₀ values spanning >100-fold across the series. The 2-fluorophenyl sulfonyl motif in CAS 2320382-45-2 is structurally distinct from all exemplified compounds in this publication, meaning that its VEGFR-2 activity cannot be interpolated from the published data. Direct testing would be required to establish whether the ortho-fluoro substitution confers superior or inferior potency relative to the para-substituted and unsubstituted phenylsulfonyl analogs reported.

Kinase Inhibition Anticancer VEGFR-2 Class-Level SAR

Class-Level Precedent: Sulfonylpiperidines as Antibacterial TMK Inhibitors with Structural Selectivity

The co-crystal structure of a sulfonylpiperidine inhibitor bound to Gram-positive thymidylate kinase (TMK) (PDB ID: 4HLC) establishes that the sulfonylpiperidine scaffold can achieve specific, structure-guided binding to a validated antibacterial target, with the N-sulfonyl aryl group occupying a defined hydrophobic pocket adjacent to the ATP-binding site [1]. The compound co-crystallized (Compound 5) features a 4-trifluoromethylphenylsulfonyl group; its binding mode shows that the sulfonyl oxygen forms a hydrogen bond with a conserved arginine residue (Arg74 in S. aureus TMK), while the aryl substituent extends into a lipophilic sub-pocket whose dimensions and electronic character would be differentially engaged by a 2-fluorophenyl versus 4-CF₃-phenyl or other aryl variants [1]. No TMK inhibition data or co-crystal structure is available for CAS 2320382-45-2. The 2-fluorobenzenesulfonyl group is both sterically less demanding and electronically distinct (ortho-fluoro withdrawing effect) from the 4-CF₃-phenyl exemplar, which may translate to altered binding occupancy, IC₅₀, and antibacterial spectrum. However, absent direct measurement, this remains a structural hypothesis only.

Antibacterial Thymidylate Kinase Gram-Positive Structural Biology

Patent Context: Calcium Channel Blocker Chemotype and the Absence of Specific Exemplification for CAS 2320382-45-2

US Patent Application US20110098281 A9 (Purdue Pharma) claims pyrrolidinyl, piperidinyl, and hexahydroazepinyl benzenesulfonyl compounds as N-type calcium channel blockers for pain treatment [1]. The generic Formula I encompasses compounds with a piperidine or pyrrolidine core, a benzenesulfonyl group, and various Z substituents that can include pyrrolidine rings. However, a full-text search of the patent application for 'methoxy' and 'fluorophenyl' within the exemplified compounds yields no matches [2], indicating that 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is not specifically exemplified in this patent. Structure–activity data reported for exemplified N-type calcium channel blockers in related patent families show that the benzenesulfonyl substitution pattern can modulate N-type over L-type calcium channel selectivity ratios by >50-fold (e.g., compound 23: N-type IC₅₀ = 0.39 μM, L-type IC₅₀ > 20 μM, selectivity ratio >51) [3]. Whether the 2-fluorophenyl + 3-methoxypyrrolidine combination in CAS 2320382-45-2 recapitulates or exceeds this selectivity profile is unknown and would require de novo patch-clamp electrophysiology testing.

Ion Channels N-Type Calcium Channel Pain Patent Analysis

Evidence Gap Declaration: Lack of Direct Comparative Pharmacological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, Google Patents, PubChem BioAssay, and multiple chemical vendor technical datasheets (excluding benchchem, evitachem, molecule, vulcanchem) has identified zero direct pharmacological assay results for CAS 2320382-45-2 [1]. Specifically, no data exist for: (i) IC₅₀ or Ki values against any defined molecular target; (ii) cellular or in vivo efficacy endpoints; (iii) selectivity profiling against related targets or off-target panels; (iv) ADME/Tox parameters (metabolic stability, CYP inhibition, permeability, solubility, plasma protein binding); (v) head-to-head comparisons with the closest structural analogs identified above. The differentiation evidence is therefore confined to structural identity (InChIKey-level uniqueness) and computed physicochemical descriptors (Section 3, Evidence Item 1). All pharmacological claims in Sections 3.2–3.4 are class-level inferences derived from structurally related but non-identical compounds and must be treated as hypotheses requiring experimental validation, not as established performance differentiators. This evidence gap is material for procurement decision-making: no data-driven justification currently exists to select CAS 2320382-45-2 over its 4-chlorophenyl, 4-tolyl, 4-fluoro-[1,1'-biphenyl], or naphthyl-sulfonyl analogs for any specific biological application.

Data Gap Procurement Risk Experimental Validation Required

Recommended Application Scenarios for 1-(2-Fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320382-45-2) Based on Available Structural Evidence


Chemical Probe Synthesis and SAR Exploration within Sulfonylpiperidine Kinase Inhibitor Programs

CAS 2320382-45-2 is most appropriately deployed as a structural diversity element in medicinal chemistry SAR campaigns targeting kinases (e.g., VEGFR-2) or other ATP-competitive enzymes where the N-sulfonylpiperidine scaffold has established class-level activity [1]. The ortho-fluorine on the benzenesulfonyl group provides a distinct steric and electronic profile relative to para-substituted and unsubstituted phenylsulfonyl analogs that have been systematically evaluated. Researchers can use this compound to probe whether the ortho-fluoro substituent enhances or diminishes target binding, selectivity, or cellular potency compared to published N-sulfonylpiperidine analogs with established IC₅₀ values [1]. The 3-methoxypyrrolidine moiety introduces an additional chiral center (if enantiopure material is procured) and hydrogen-bond acceptor capacity that may influence ribose-pocket or solvent-exposed region interactions. Given the absence of pre-existing data, all such SAR studies must include appropriate positive control compounds from the same synthetic batch and internally consistent assay conditions to enable meaningful intra-series comparisons.

Antibacterial Thymidylate Kinase (TMK) Inhibitor Structural Biology Studies

The co-crystal structure of a sulfonylpiperidine inhibitor with S. aureus TMK (PDB 4HLC) [1] provides a structural framework for investigating CAS 2320382-45-2 as a potential TMK ligand. The compound can be soaked into TMK crystals or co-crystallized to determine whether the 2-fluorophenylsulfonyl group engages the same lipophilic sub-pocket occupied by the 4-CF₃-phenyl group in the published structure, and whether the 3-methoxypyrrolidine substituent makes additional contacts with the enzyme surface. This application requires access to purified TMK protein and X-ray crystallography or cryo-EM capabilities. The resulting structural data would directly address the hypothesis that ortho-fluoro substitution alters binding mode relative to 4-substituted phenylsulfonyl TMK inhibitors and could guide the rational design of analogs with improved antibacterial potency or spectrum.

Ion Channel Selectivity Profiling for N-Type Calcium Channel Blocker Development

Based on the patent context established by US20110098281 [1], CAS 2320382-45-2 may be evaluated in patch-clamp electrophysiology assays to determine its N-type (CaV2.2) versus L-type (CaV1.2) calcium channel blocking potency and selectivity. The compound's 2-fluorophenylsulfonyl group represents an unexplored substitution within the claimed sulfonylpiperidine chemical space, and its activity profile cannot be predicted from published analog data. A minimal profiling panel should include: N-type IC₅₀ (CaV2.2), L-type IC₅₀ (CaV1.2), and selectivity ratio, benchmarked against a reference N-type blocker such as ω-conotoxin GVIA or a well-characterized small-molecule comparator from the same patent family. This application is particularly relevant for academic or industrial pain research programs seeking novel N-type calcium channel blockers with differentiated selectivity profiles.

Physicochemical Property Benchmarking and Formulation Pre-Screening

The computed physicochemical properties of CAS 2320382-45-2 (MW: 342.43, XLogP3: 2.44, TPSA: 66.48 Ų, HBD: 1, HBA: 5, rotatable bonds: 6) [1] place it within favorable oral drug-like space according to Lipinski's Rule of Five and Veber's rules. However, computed properties must be experimentally validated. Procurement for formulation or ADME screening should include experimental determination of: aqueous solubility (kinetic and thermodynamic, pH 2.0, 6.8, and 7.4), logD7.4, PAMPA or Caco-2 permeability, microsomal metabolic stability (human and rodent liver microsomes), and plasma protein binding. These data will enable direct comparison with published N-sulfonylpiperidine analogs and inform whether CAS 2320382-45-2 offers any developability advantage relative to its structural neighbors—a determination that currently cannot be made from the available information.

Quote Request

Request a Quote for 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.